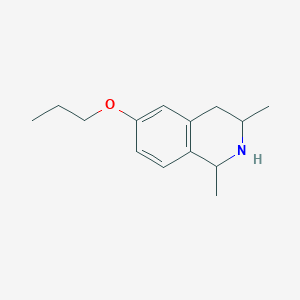
1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the CAS Number: 1343368-57-9 . It has a molecular weight of 219.33 . The IUPAC name for this compound is 1,3-dimethyl-1,2,3,4-tetrahydro-6-isoquinolinyl propyl ether . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, which is a structural motif of this compound, has been a topic of considerable research interest . Various multicomponent reactions have been used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H21NO/c1-4-7-16-13-5-6-14-11 (3)15-10 (2)8-12 (14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
The compound is part of the tetrahydroisoquinoline family, which has been used in various chemical reactions . For instance, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C ( sp3 )–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is at room temperature .
科学的研究の応用
I have conducted a search on the scientific research applications of 1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline. Here is an overview of the types of applications that this compound and its derivatives are involved in:
Antibacterial Properties
Some derivatives of tetrahydroisoquinoline have been synthesized and evaluated for their antibacterial properties against various pathogenic bacterial strains. For example, compound 131 showed susceptibility against Staphylococcus strains at certain concentrations .
Neurodegenerative Disorders
Isoquinoline alkaloids, including tetrahydroisoquinolines, have shown diverse biological activities against neurodegenerative disorders. They form an important class of natural and synthetic compounds used in medicinal chemistry for this purpose .
Infective Pathogens
These compounds also exert biological activities against various infective pathogens, making them significant in the study of infectious diseases .
Synthesis Applications
Tetrahydroisoquinoline derivatives are used in various synthesis applications, such as the N-alkylation of amines and O-alkylation of aldoses. They also play a role in the synthesis of poly(aryl ethers) and as urea solvents in the synthesis of pyrazoles .
作用機序
Safety and Hazards
将来の方向性
The tetrahydroisoquinoline scaffold, which is present in this compound, has garnered a lot of attention in the scientific community . This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, it can be expected that future research will continue to explore the synthesis and applications of such compounds .
特性
IUPAC Name |
1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-7-16-13-5-6-14-11(3)15-10(2)8-12(14)9-13/h5-6,9-11,15H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPXXITGHPXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(NC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1343368-57-9 |
Source


|
| Record name | 1,3-dimethyl-6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

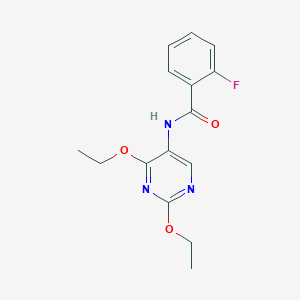
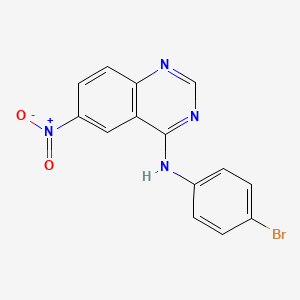
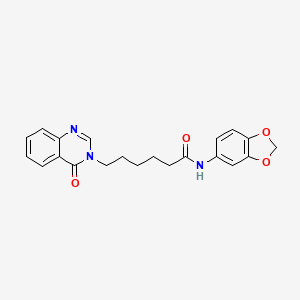
![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)
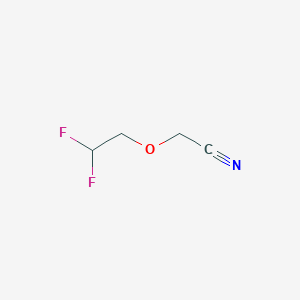

![N-(7-oxaspiro[3.5]nonan-1-yl)-2-(m-tolyl)acetamide](/img/structure/B2958079.png)
![N-(3-methoxyphenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B2958080.png)

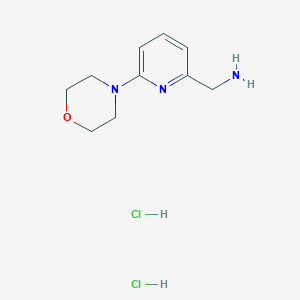
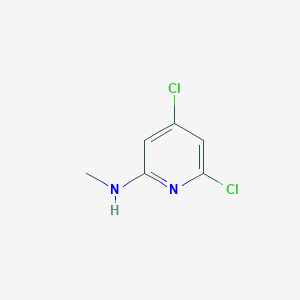
![Propyl {1-[(furan-2-ylcarbonyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B2958086.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2958089.png)